molecular formula C18H16N2O B4300273 4-(2-furyl)-3-methyl-6-phenyl-4,5-dihydro-1H-indazole

4-(2-furyl)-3-methyl-6-phenyl-4,5-dihydro-1H-indazole

Cat. No. B4300273
M. Wt: 276.3 g/mol
InChI Key: SMJQIKNMMQJRGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-furyl)-3-methyl-6-phenyl-4,5-dihydro-1H-indazole, also known as FMPI, is a synthetic compound that has been widely studied for its potential applications in scientific research. This heterocyclic compound has been found to possess a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of 4-(2-furyl)-3-methyl-6-phenyl-4,5-dihydro-1H-indazole is not fully understood, but it is believed to act through a variety of pathways. In cancer cells, 4-(2-furyl)-3-methyl-6-phenyl-4,5-dihydro-1H-indazole has been shown to induce apoptosis by activating caspase-3 and caspase-9. In neuropharmacology, 4-(2-furyl)-3-methyl-6-phenyl-4,5-dihydro-1H-indazole has been found to modulate the activity of GABA receptors, leading to its anxiolytic and antidepressant effects. In cardiovascular research, 4-(2-furyl)-3-methyl-6-phenyl-4,5-dihydro-1H-indazole has been shown to activate potassium channels, leading to vasodilation.
Biochemical and Physiological Effects:
4-(2-furyl)-3-methyl-6-phenyl-4,5-dihydro-1H-indazole has been found to have a range of biochemical and physiological effects. In addition to its effects on cancer cells, anxiety, depression, and hypertension, 4-(2-furyl)-3-methyl-6-phenyl-4,5-dihydro-1H-indazole has also been shown to have antioxidant and anti-inflammatory effects. It has been found to inhibit the activity of COX-2, an enzyme involved in inflammation, and to scavenge free radicals, reducing oxidative stress.

Advantages and Limitations for Lab Experiments

4-(2-furyl)-3-methyl-6-phenyl-4,5-dihydro-1H-indazole has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in high yield and purity. It has a well-defined chemical structure, making it easy to study its effects on biological systems. However, 4-(2-furyl)-3-methyl-6-phenyl-4,5-dihydro-1H-indazole also has some limitations. It is relatively new, and its long-term effects on biological systems are not fully understood. It may also have off-target effects that need to be further investigated.

Future Directions

There are several future directions for research on 4-(2-furyl)-3-methyl-6-phenyl-4,5-dihydro-1H-indazole. One area of interest is its potential as a treatment for cancer. Further studies are needed to investigate its effects on different types of cancer cells and to determine its efficacy in vivo. Another area of interest is its potential as a treatment for anxiety and depression. More studies are needed to investigate its effects on different animal models and to determine its safety and efficacy in humans. Finally, 4-(2-furyl)-3-methyl-6-phenyl-4,5-dihydro-1H-indazole's antioxidant and anti-inflammatory effects make it a promising candidate for further investigation in the treatment of other diseases, such as cardiovascular disease and neurodegenerative diseases.

Scientific Research Applications

4-(2-furyl)-3-methyl-6-phenyl-4,5-dihydro-1H-indazole has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuropharmacology, and cardiovascular research. In cancer research, 4-(2-furyl)-3-methyl-6-phenyl-4,5-dihydro-1H-indazole has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In neuropharmacology, 4-(2-furyl)-3-methyl-6-phenyl-4,5-dihydro-1H-indazole has been found to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression. In cardiovascular research, 4-(2-furyl)-3-methyl-6-phenyl-4,5-dihydro-1H-indazole has been shown to have vasodilatory effects, making it a potential treatment for hypertension.

properties

IUPAC Name

4-(furan-2-yl)-3-methyl-6-phenyl-4,5-dihydro-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c1-12-18-15(17-8-5-9-21-17)10-14(11-16(18)20-19-12)13-6-3-2-4-7-13/h2-9,11,15H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJQIKNMMQJRGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(CC(=CC2=NN1)C3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(furan-2-yl)-3-methyl-6-phenyl-4,5-dihydro-1H-indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-furyl)-3-methyl-6-phenyl-4,5-dihydro-1H-indazole
Reactant of Route 2
4-(2-furyl)-3-methyl-6-phenyl-4,5-dihydro-1H-indazole
Reactant of Route 3
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4-(2-furyl)-3-methyl-6-phenyl-4,5-dihydro-1H-indazole
Reactant of Route 4
4-(2-furyl)-3-methyl-6-phenyl-4,5-dihydro-1H-indazole
Reactant of Route 5
4-(2-furyl)-3-methyl-6-phenyl-4,5-dihydro-1H-indazole
Reactant of Route 6
4-(2-furyl)-3-methyl-6-phenyl-4,5-dihydro-1H-indazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.